molecular formula C16H13F2N5O3S2 B2872219 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1203219-36-6

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No. B2872219
CAS RN: 1203219-36-6
M. Wt: 425.43
InChI Key: ZWVATJZLZVBFQQ-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13F2N5O3S2 and its molecular weight is 425.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Thiazole derivatives, including the compound , have been synthesized through various methods, contributing to the field of organic chemistry with their potential for further chemical modification and exploration of their biological activities. For example, Kumar et al. (2013) described an efficient route to synthesize 2,4,5-trisubstituted thiazoles, showcasing the chemical versatility of thiazole compounds in generating a variety of functionalized derivatives (Kumar, Parameshwarappa, & Ila, 2013). Similarly, Balya et al. (2008) discussed the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives, indicating the scope of thiazole chemistry in creating compounds with varied biological activities (Balya, Chernega, But, Vasilenko, Brovarets, & Drach, 2008).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been evaluated for their antimicrobial and antifungal activities. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, demonstrating weak to moderate antibacterial and antifungal activities against various pathogens (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019). This indicates the potential of thiazole derivatives in contributing to the development of new antimicrobial agents.

Anticancer Activity

The exploration of thiazole derivatives in anticancer research has yielded promising results. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of thiazole derivatives as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiviral Activity

The antiviral potential of thiazole derivatives has also been investigated. Srivastava et al. (1977) discussed the synthesis and in vitro antiviral activity of certain thiazole C-nucleosides, highlighting their activity against various viruses and suggesting a role in the inhibition of purine nucleotide biosynthesis (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O3S2/c17-14(18)26-10-3-1-8(2-4-10)20-15-22-11(7-28-15)13(25)23-16-21-9(6-27-16)5-12(19)24/h1-4,6-7,14H,5H2,(H2,19,24)(H,20,22)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVATJZLZVBFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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